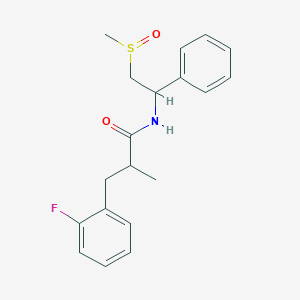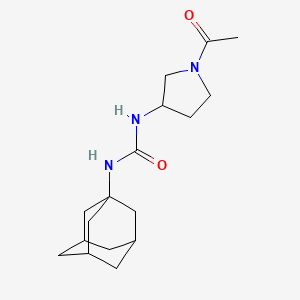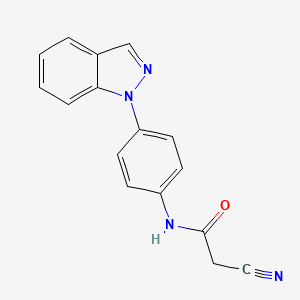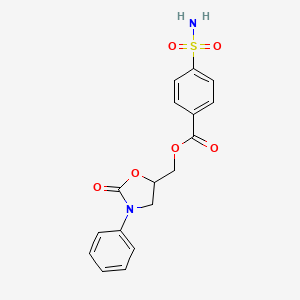![molecular formula C18H19NO5S B7426945 Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate](/img/structure/B7426945.png)
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the oxolan-3-yl group, a sulfamoyl group, and a benzoate ester makes it a versatile molecule for synthetic and analytical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxolan-3-yl Intermediate: This step involves the preparation of oxolan-3-ylmethanamine, which can be synthesized from tetrahydrofuran through a series of reactions including amination and reduction.
Esterification: Finally, the sulfamoyl derivative is esterified with benzoic acid or its derivatives under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: The oxolan-3-yl group can be oxidized to form oxolan-3-one under mild oxidative conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Oxolan-3-one.
Reduction: Corresponding alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with biological macromolecules, while the benzoate ester can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Oxolan-3-ylmethanamine: A simpler compound with similar structural features but lacking the sulfamoyl and benzoate groups.
Oxolan-3-one: An oxidized form of the oxolan-3-yl group.
3-Methylbenzenesulfonamide: Contains the sulfamoyl group but lacks the oxolan-3-yl and benzoate ester.
Uniqueness
Oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the oxolan-3-yl group enhances its solubility and stability, while the sulfamoyl and benzoate groups provide specific interactions with biological targets .
Properties
IUPAC Name |
oxolan-3-yl 3-[(3-methylphenyl)sulfamoyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5S/c1-13-4-2-6-15(10-13)19-25(21,22)17-7-3-5-14(11-17)18(20)24-16-8-9-23-12-16/h2-7,10-11,16,19H,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAUFJIVDAHHGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=CC(=C2)C(=O)OC3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-[(3-ethylsulfanylphenyl)methylamino]phenyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7426864.png)

![1-[4-(2,3-Dihydroindol-1-yl)-4-oxobutyl]-3-[4-fluoro-2-(methoxymethyl)phenyl]urea](/img/structure/B7426875.png)
![N-(4-cyanophenyl)-N'-methyl-N'-[(2-methylpyrazol-3-yl)methyl]oxamide](/img/structure/B7426883.png)

![3-Ethoxy-2,2-dimethyl-1-[[(2-pyridin-3-ylquinazolin-4-yl)amino]methyl]cyclobutan-1-ol](/img/structure/B7426903.png)

![1-cyano-N-[3-[4-(trifluoromethyl)phenyl]prop-2-ynyl]cyclobutane-1-carboxamide](/img/structure/B7426916.png)
![4-[3-(3-Bromophenoxy)-2-hydroxypropyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7426921.png)
![3-(2-Methylpropyl)-4-[3-(pyridin-2-ylmethylsulfanyl)propanoyl]piperazin-2-one](/img/structure/B7426927.png)
![methyl N-[4-[[4-(2,6-dimethylmorpholin-4-yl)pyridine-2-carbonyl]amino]-2-fluorophenyl]carbamate](/img/structure/B7426935.png)

![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)thiolane-3-carboxamide](/img/structure/B7426965.png)

